molecular formula C12H22O11 B1165547 Glucomannan polysaccharide from Konjac CAS No. 37220-17-0

Glucomannan polysaccharide from Konjac

Número de catálogo: B1165547
Número CAS: 37220-17-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glucomannan polysaccharide is a high-molecular-weight polysaccharide extracted from the corms of the konjac plant, scientifically known as Amorphophallus konjac. This perennial plant belongs to the Araceae family. The molecular structure of glucomannan consists of D-mannose and D-glucose units in a molar ratio of approximately 1.6:1.0, connected by β-1,4-glycosidic bonds . It is a water-soluble hydrocolloid known for its high viscosity and gel-forming properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glucomannan is typically extracted from konjac tubers through a series of steps involving washing, slicing, drying, and milling the tubers into a fine powder. The powder is then subjected to aqueous extraction to obtain the glucomannan polysaccharide . The extraction process may involve the use of ethanol-containing water to purify the glucomannan .

Industrial Production Methods: In industrial settings, the production of glucomannan involves large-scale extraction and purification processes. The konjac tubers are processed to remove impurities such as fats and proteins. The purified glucomannan is then dried and milled into a fine powder, which can be used in various applications .

Análisis De Reacciones Químicas

Structural Basis for Chemical Reactivity

Glucomannan's backbone consists of mannose:glucose (M:G) units in a 1.6:1 ratio , with acetyl groups (~5–10% substitution) at C-6 positions of mannose residues . This structure enables:

  • Hydrogen bonding via hydroxyl groups

  • Steric effects from acetyl substitutions

  • Helical conformation stabilization by acetyl groups

Enzymatic Hydrolysis

Enzyme SourceReaction ConditionsProducts (DP Range)Yield (%)Reference
Aspergillus nigerpH 5.0, 1% KGM, 30°C, 24 hDP 3–935.73
Bacillus subtilispH 7.5, 5% KGM, 45°C, 24 hDP 2–976.34
Trichoderma reeseipH 5.0, 1% KGM, 45°C, 48 hDP 2–618.0

Key mechanisms:

  • β-mannanases cleave β-(1→4)-mannosidic bonds, producing mannose-terminated oligosaccharides

  • Cellulases target β-(1→4)-glucosidic linkages, yielding glucose-terminated fragments

Acid Hydrolysis

  • 3N H₂SO₄ at 100°C for 90 min achieves complete depolymerization to monosaccharides

  • Reaction rate: Glucose release > Mannose due to differential bond stability

Alkaline Deacetylation

Reaction :
KGM OAc+OHKGM OH+CH3COO\text{KGM OAc}+\text{OH}^-\rightarrow \text{KGM OH}+\text{CH}_3\text{COO}^-

Alkali TypeConcentrationGel Strength (kPa)Gelation Time (min)
NaOH0.5 M12.4 ± 0.830
KOH0.5 M10.9 ± 0.645

Gel network formation relies on hydrogen bonding and chain entanglements post-acetyl removal .

Thermal Gelation

  • Critical temperature : 60°C for onset of viscosity increase

  • Storage modulus (G') : Rises from 10 Pa to 1,200 Pa at 95°C

Borate Cross-Linking

KGM OH+B OH 4KGM O B O KGM\text{KGM OH}+\text{B OH }_4^-\rightarrow \text{KGM O B O KGM}

  • Requires pH > 9.5 for borate ionization

  • Increases gel elasticity by 300% compared to alkaline gels

Transglutaminase (TGase) Mediated

  • TGase catalyzes ε-(γ-glutamyl)lysine isopeptide bonds between KGM and proteins :
    KGM Gln+Protein LysKGM Protein cross link\text{KGM Gln}+\text{Protein Lys}\rightarrow \text{KGM Protein cross link}

  • Gel hardness increases from 15 N to 28 N with 10 U/g TGase

Acetylation/Deacetylation Dynamics

ParameterAcetylated KGMDeacetylated KGM
Water solubility98%Insoluble
Viscosity (1% solution)12,000 mPa·s350 mPa·s
Thermal stabilityDegrades at 160°CStable to 220°C

Soybean Protein Isolate (SPI)

  • SPI:KGM (5:4 w/w) forms shear-thinning gels with:

    • Hardness : 18.5 ± 1.2 N (vs. 15.3 N for pork fat)

    • Cohesiveness : 0.68 ± 0.03

Inulin Synergy

  • KGM:Inulin (1:1) enhances mucosal barrier function:

    • Mucin density : +40% vs. control

    • ZO-1 expression : +220%

Aplicaciones Científicas De Investigación

Health Benefits

Weight Management and Satiety
Glucomannan is widely recognized for its effectiveness in weight management. Studies indicate that it can enhance feelings of fullness, thereby reducing appetite and caloric intake. This property is particularly beneficial for individuals aiming to lose weight or manage obesity .

Glycemic Control
Research has shown that glucomannan can help regulate blood sugar levels by slowing down the absorption of carbohydrates. This makes it a valuable dietary supplement for individuals with diabetes, as it aids in controlling postprandial blood glucose levels .

Cholesterol Reduction
Glucomannan has been associated with lowering serum cholesterol levels. Its viscous nature allows it to bind bile acids in the intestine, which leads to increased excretion of cholesterol and improved lipid profiles .

Digestive Health
As a soluble fiber, glucomannan promotes digestive health by enhancing bowel regularity and alleviating constipation. It acts as a prebiotic, fostering beneficial gut bacteria and improving overall gut microbiota composition .

Pharmaceutical Applications

Drug Delivery Systems
The gel-forming ability of glucomannan enables its use in pharmaceutical formulations. It can be modified to create hydrogels, which serve as carriers for controlled drug delivery systems. These systems can improve the bioavailability of drugs while minimizing side effects .

Wound Dressings
Glucomannan's biocompatibility and moisture-retaining properties make it an excellent candidate for wound dressing applications. Modified forms of glucomannan have been developed into gels that promote healing by maintaining a moist environment conducive to tissue regeneration .

Food Industry Applications

Food Additive
Glucomannan is utilized as a food thickener and stabilizer due to its gelling properties. It is commonly found in various food products, including noodles, desserts, and dietary supplements, where it enhances texture and mouthfeel without adding calories .

Fat Substitute
In meat products, glucomannan can act as a fat replacer, improving texture while reducing overall fat content. This application is particularly relevant for health-conscious consumers seeking lower-fat alternatives .

Industrial Applications

Paper Industry
Carboxymethylated glucomannan has been shown to enhance the physical properties of paper products, such as burst index and tensile strength. This application highlights its potential in improving the quality of paper manufacturing processes .

Cosmetic Formulations
Due to its hydrophilic nature, glucomannan is also explored in cosmetic formulations for its moisturizing properties. It can improve skin hydration and texture when incorporated into creams and lotions .

Case Studies

Study Application Findings
Study on Weight Loss Effects of GlucomannanWeight ManagementParticipants experienced significant weight loss over 8 weeks when supplemented with glucomannan compared to placebo groups .
Glucomannan's Role in Glycemic ControlDiabetes ManagementA clinical trial demonstrated improved glycemic control in diabetic patients consuming glucomannan alongside their regular diet .
Wound Healing Efficacy of Glucomannan GelsWound CareModified glucomannan gels showed enhanced healing rates in animal models compared to standard dressings .

Comparación Con Compuestos Similares

Uniqueness of Glucomannan: Glucomannan is unique due to its high molecular weight, exceptional water-absorbing capacity, and ability to form thermally reversible gels. Its biodegradability and biocompatibility make it particularly suitable for biomedical applications .

Actividad Biológica

Glucomannan polysaccharide (KGM) derived from the konjac plant (Amorphophallus konjac) is a water-soluble dietary fiber known for its diverse biological activities and health benefits. This article reviews the biological activity of KGM, highlighting its mechanisms of action, health implications, and relevant research findings.

Structure and Properties of Konjac Glucomannan

KGM is a linear polysaccharide composed of β-D-mannose and β-D-glucose units in a molar ratio of approximately 1.6:1. The presence of acetyl groups contributes to its solubility and gel-forming properties, making it a versatile ingredient in food and pharmaceutical applications .

Key Properties:

  • Viscosity: KGM exhibits high viscosity in aqueous solutions, which can affect digestion and absorption .
  • Gel Formation: It forms gels that can encapsulate other substances, enhancing delivery systems in pharmaceuticals .
  • Biocompatibility: KGM is non-toxic and biocompatible, making it suitable for various biomedical applications .

1. Gut Health and Immunity

KGM has been shown to modulate gut-associated lymphoid tissue immunity. A study indicated that dietary inclusion of KGM improved gut barrier function and reduced inflammation in models of colitis induced by dextran sodium sulfate (DSS) .

Table 1: Effects of KGM on Short-Chain Fatty Acid (SCFA) Production

TreatmentAcetate (μmol/g feces)Propionate (μmol/g feces)Butyrate (μmol/g feces)Total SCFA (μmol/g feces)
DSS65.3 ± 0.810.3 ± 0.23.3 ± 0.278.9 ± 1.3
KGM30.6 ± 0.64.8 ± 0.11.4 ± 0.136.8 ± 0.8
Inulin50.8 ± 0.87.4 ± 0.43.2 ± 0.161.4 ± 1.3
K + I48.7 ± 1.07.9 ± 0.34.6 ± 0.160.9 ± 1.4

This table illustrates the impact of KGM on SCFA production, which are crucial for maintaining gut health.

2. Metabolic Regulation

Research indicates that KGM can aid in metabolic regulation, particularly for individuals with obesity or type-2 diabetes . A clinical trial showed that KGM supplementation significantly reduced fasting blood glucose levels in type-2 diabetic patients over a period of time .

Case Study: Type-2 Diabetes Management
A study involving seventy-two type-2 diabetic patients demonstrated that a diet supplemented with KGM led to significant improvements in glycaemic control, as evidenced by reductions in fasting blood glucose levels after six weeks of treatment .

3. Weight Management

KGM's high viscosity contributes to increased satiety, which can aid in weight management by reducing overall caloric intake . A randomized controlled trial showed that participants consuming KGM experienced reduced appetite and lower body weight compared to the control group .

Safety and Side Effects

While KGM is generally recognized as safe, some gastrointestinal side effects such as bloating and diarrhea have been reported, particularly at high doses (greater than 3 g/day) . Long-term studies have shown no significant adverse effects when consumed within recommended limits .

Propiedades

Número CAS

37220-17-0

Fórmula molecular

C12H22O11

Origen del producto

United States
Customer
Q & A

Q1: What is the impact of starch granules on the properties of glucomannan extracted from konjac corms, and how does the research address this issue?

A1: The presence of starch granules, especially in immature konjac corms, can negatively impact the gel strength of glucomannan extracted from these corms []. This is due to the high and homogeneous gelatinization temperature range of these starch granules. The research tackles this issue by incorporating a selective hydrolysis step using α- and β-amylases during the extraction process. These enzymes are specifically chosen for their lack of β-mannanase or β-glucanase activity, ensuring that the glucomannan itself is not degraded. This method allows for the extraction of pure glucomannan, capable of forming stronger gels when combined with K-carrageenan, compared to gels formed with locust bean gum-K-carrageenan at the same concentration [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.